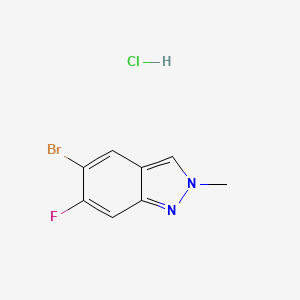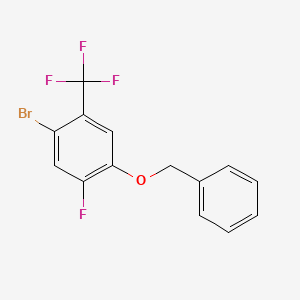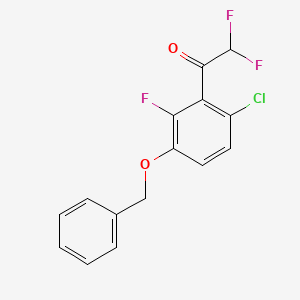
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and two fluorine atoms
Méthodes De Préparation
The synthesis of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone typically involves multiple steps, starting with the preparation of the benzyloxy intermediate. The synthetic route may include:
Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form the benzyloxy group.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through halogen exchange reactions, often using reagents like thionyl chloride or sulfur tetrafluoride.
Final Assembly: The final step involves the coupling of the benzyloxy intermediate with the chloro and fluoro-substituted phenyl ring under controlled conditions, typically using a catalyst to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Applications De Recherche Scientifique
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, altering cellular signaling and function.
Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanol: This compound differs by having an alcohol group instead of a ketone, which affects its reactivity and applications.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoromethane:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroacetic acid: The presence of a carboxylic acid group in this compound makes it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10ClF3O2 |
|---|---|
Poids moléculaire |
314.68 g/mol |
Nom IUPAC |
1-(6-chloro-2-fluoro-3-phenylmethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C15H10ClF3O2/c16-10-6-7-11(13(17)12(10)14(20)15(18)19)21-8-9-4-2-1-3-5-9/h1-7,15H,8H2 |
Clé InChI |
LHDWMXYRGDKLIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


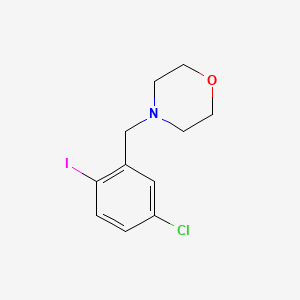
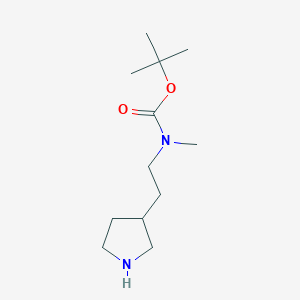
![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)

![Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14769290.png)
